(2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane
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Overview
Description
WB 4101 is a chemical compound known for its role as an antagonist at the alpha 1B-adrenergic receptor. It was one of the first selective antagonists developed for this receptor and was invented in 1969. Despite its age, WB 4101 remains a valuable tool in research, particularly in studies involving adrenergic receptors. Its chemical structure is 2-(2,6-Dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WB 4101 involves the reaction of 2,6-dimethoxyphenol with epichlorohydrin to form 2,6-dimethoxyphenoxypropanol. This intermediate is then reacted with 1,4-benzodioxane-2-methanamine under basic conditions to yield WB 4101 .
Industrial Production Methods: While specific industrial production methods for WB 4101 are not widely documented, the synthesis generally follows the same principles as the laboratory preparation, with adjustments for scale and efficiency. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: WB 4101 primarily undergoes substitution reactions due to the presence of its phenoxy and benzodioxane groups. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: These typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of WB 4101, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
WB 4101 has a wide range of applications in scientific research:
Chemistry: It is used as a lead compound for developing more selective adrenergic receptor antagonists.
Biology: WB 4101 is employed in studies involving adrenergic receptors to understand their role in various physiological processes.
Medicine: Research involving WB 4101 has contributed to the development of drugs targeting adrenergic receptors, which are important in treating conditions such as hypertension and heart disease.
Mechanism of Action
WB 4101 exerts its effects by binding to the alpha 1B-adrenergic receptor, thereby blocking the action of endogenous agonists such as norepinephrine. This antagonism prevents the typical physiological responses mediated by these receptors, such as vasoconstriction and increased heart rate. The molecular targets of WB 4101 are the alpha 1B-adrenergic receptors, and its action involves inhibiting the signaling pathways activated by these receptors .
Comparison with Similar Compounds
Phendioxan: Another alpha 1-adrenergic receptor antagonist with a similar structure to WB 4101.
Prazosin: A well-known alpha 1-adrenergic receptor antagonist used clinically to treat hypertension.
Terazosin: Similar to prazosin, used for treating hypertension and benign prostatic hyperplasia.
Uniqueness of WB 4101: WB 4101 is unique due to its high selectivity for the alpha 1B-adrenergic receptor, making it a valuable tool in research. Its structure allows for modifications that can lead to the development of more selective and potent antagonists. Compared to other similar compounds, WB 4101’s selectivity and historical significance in adrenergic receptor research set it apart .
Properties
CAS No. |
613-67-2 |
---|---|
Molecular Formula |
C19H23NO5 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine |
InChI |
InChI=1S/C19H23NO5/c1-21-17-8-5-9-18(22-2)19(17)23-11-10-20-12-14-13-24-15-6-3-4-7-16(15)25-14/h3-9,14,20H,10-13H2,1-2H3 |
InChI Key |
GYSZUJHYXCZAKI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)OCCNCC2COC3=CC=CC=C3O2 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCNCC2COC3=CC=CC=C3O2 |
2170-58-3 613-67-2 |
|
Related CAS |
2170-58-3 (hydrochloride) |
Synonyms |
(2-(2',6'-dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane (2-(2',6'-dimethoxy)phenoxyethylamino)methylbenzodioxan hydrochloride WB 4101 WB-4101 WB4101 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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